Ethyl 2-(oxetan-3-yl)butanoate
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Overview
Description
Ethyl 2-(oxetan-3-yl)butanoate is an organic compound with a molecular weight of 172.22 .
Synthesis Analysis
The synthesis of oxetane derivatives, such as Ethyl 2-(oxetan-3-yl)butanoate, often involves reactions like the Paterno-Büchi reaction . The formation of an ester, which is a key component of this compound, is an example of a condensation reaction where a pair of molecules join together, giving off a small, very stable molecule like H2O .Molecular Structure Analysis
The InChI code for Ethyl 2-(oxetan-3-yl)butanoate is 1S/C9H16O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h7-8H,3-6H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-(oxetan-3-yl)butanoate is an ester . Esters usually have low boiling points relative to most molecules of similar size . They also have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Scientific Research Applications
Synthesis and Reactivity
- Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, a derivative of Ethyl 2-(oxetan-3-yl)butanoate, has been synthesized and characterized using various analytical techniques, indicating its potential for various applications in synthesis and drug design (Farghaly & Gomha, 2012).
- The compound has been involved in chemoselective reactions with aryl azides, leading to the formation of novel compounds like (1H-1,2,3-triazol-5-yl)acetic acids, demonstrating its versatility in chemical reactions (Pokhodylo et al., 2009).
Structural and Analytical Studies
- Ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, another derivative, was synthesized and structurally analyzed using X-ray diffraction, highlighting the compound's structural properties and potential uses in materials science or pharmaceuticals (Wu, 2014).
- In-depth spectroscopic and diffractometric studies have been conducted on polymorphic forms of Ethyl 2-(oxetan-3-yl)butanoate derivatives, revealing detailed structural insights and challenges in analytical characterization, vital for pharmaceutical development (Vogt et al., 2013).
Application in Chemical Syntheses
- The compound's derivatives have been utilized in innovative chemical syntheses like the photoinduced direct oxidative annulation, leading to the formation of polyheterocyclic compounds, demonstrating the compound's potential in advanced organic synthesis and material sciences (Jin Zhang et al., 2017).
- Chemo-enzymatic synthesis approaches have been developed using Ethyl 2-(oxetan-3-yl)butanoate derivatives, leading to the production of valuable precursors like chiral epoxides, indicating its importance in sustainable and green chemistry (Peru et al., 2016).
Mechanism of Action
Target of Action
Oxetane derivatives, a key component of this compound, have been employed to improve drugs’ physiochemical properties .
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Biochemical Pathways
Oxetanes have been shown to influence the metabolic stability and lipophilicity of compounds .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence the bioavailability of the compound .
Result of Action
Oxetanes have been employed to improve drugs’ physiochemical properties, suggesting they may enhance the efficacy of certain drugs .
Action Environment
The stability and lipophilicity of oxetanes suggest they may be resistant to certain environmental factors .
properties
IUPAC Name |
ethyl 2-(oxetan-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFWPXULLMDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxetan-3-yl)butanoate |
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